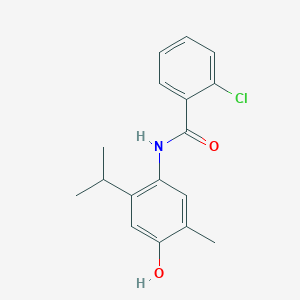

![molecular formula C18H15N3O2 B5577808 5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5577808.png)

5-{[(5-phenyl-2-furyl)methyl]amino}-1,3-dihydro-2H-benzimidazol-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with carboxylic acids in the presence of reagents such as polyphosphoric acid. A specific method for synthesizing benzimidazole derivatives includes the reaction of 2-(α-bromo benzyl) benzimidazole with Schiff bases and cyclocondensation with appropriate reagents, producing compounds with potent biological effects (Manik Sharma, D. Kohli, & Smita Sharma, 2010).

Molecular Structure Analysis

Molecular structure analysis of benzimidazole derivatives has been conducted using various spectroscopic techniques. For instance, 3,5-Bis{4-[(benzimidazol-1-yl)methyl]phenyl}-4H-1,2,4-triazol-4-amine demonstrates an antiperiplanar conformation of the benzimidazole groups and forms two-dimensional networks via hydrogen bonding (Yan-An Li, Qi-kui Liu, Jianping Ma, & Yu‐Bin Dong, 2012).

Chemical Reactions and Properties

Benzimidazole derivatives undergo various chemical reactions, including electrophilic substitution, formylation, acylation, bromination, nitration, and sulfonation. These reactions are essential for the modification of the benzimidazole core and the introduction of different substituents that impact the compound's biological and physical properties (E. Vlasova, A. Aleksandrov, & M. M. El’chaninov, 2010).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility, melting point, and crystal structure, are influenced by the nature of the substituents on the benzimidazole nucleus. For example, the crystal structure of 1-methyl-3-(5-amino-1-benzylimidazol-4-yl)-1,2,4-triazole shows specific hydrogen bonding patterns and π-π stacking interactions, contributing to the stability of the crystal lattice (C. Afshar, H. Berman, P. Sawzik, L. Lessinger, B. Lim, & R. Hosmane, 1987).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Research has focused on the synthesis of benzimidazole derivatives due to their relevance in medicinal chemistry and material science. For instance, the oxidation of methyl groups in benzimidazoles leads to carboxylic acids and formyl derivatives, with their structures confirmed by IR and PMR spectra, highlighting the chemical versatility and potential for further functionalization of such compounds (El’chaninov, Simonov, & Simkin, 1982). This foundational chemistry supports the development of novel compounds for various applications, including pharmaceuticals and materials.

Potential Antihypertensive Activity

Benzimidazole derivatives have been synthesized and evaluated for their antihypertensive activity. The creation of specific benzimidazole derivatives and their pharmacological evaluation indicates the therapeutic potential of these compounds in treating hypertension, suggesting a promising area for further research into related compounds (Sharma, Kohli, & Sharma, 2010).

Antimicrobial and Antifungal Activities

Benzimidazole derivatives exhibit significant antimicrobial and antifungal activities, highlighting their potential as therapeutic agents. For example, studies have shown that specific derivatives demonstrate good antibacterial activity and cytotoxic effects in vitro, which could be leveraged in the development of new antimicrobial and anticancer agents (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).

EP1 Receptor Antagonist Activity

Optimization of sulfonamide derivatives, which are structurally related to the compound of interest, has led to the development of highly selective EP1 receptor antagonists. These compounds have been studied for their EP receptor affinities and antagonist activities, indicating their potential in therapeutic applications targeting the EP1 receptor, which could have implications for treating various diseases, including cancer and inflammation (Naganawa et al., 2006).

Propriétés

IUPAC Name |

5-[(5-phenylfuran-2-yl)methylamino]-1,3-dihydrobenzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O2/c22-18-20-15-8-6-13(10-16(15)21-18)19-11-14-7-9-17(23-14)12-4-2-1-3-5-12/h1-10,19H,11H2,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYVZTOVOSNMOFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)CNC3=CC4=C(C=C3)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

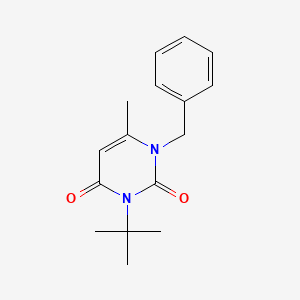

![N-[4-(acetylamino)phenyl]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B5577727.png)

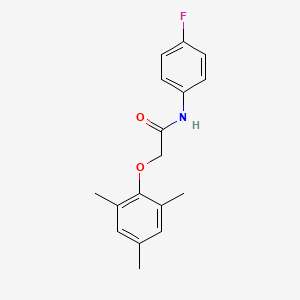

![N-{3,5-dichloro-2-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5577729.png)

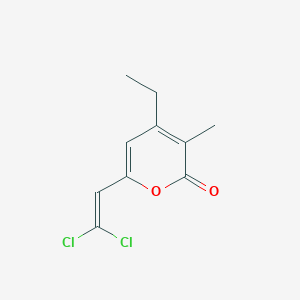

![2-[(3-pyridinylamino)methylene]-1-benzothiophen-3(2H)-one](/img/structure/B5577755.png)

![4-benzyl-5-butyl-2-[2-(1,4-oxazepan-4-yl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5577757.png)

![benzyl {2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}carbamate](/img/structure/B5577773.png)

![[(3R*,4R*)-1-{[(3-ethyl-1H-1,2,4-triazol-5-yl)thio]acetyl}-4-(morpholin-4-ylmethyl)pyrrolidin-3-yl]methanol](/img/structure/B5577787.png)

![2-methyl-4-phenyl-3-[1-phenyl-4-(trifluoromethyl)-1H-imidazol-2-yl]pyridine](/img/structure/B5577815.png)

![5-[(4-methoxybenzyl)amino]-2-methyl-1,3-oxazole-4-carbonitrile](/img/structure/B5577818.png)

![1-{[4-methyl-2-(3-pyridinyl)-5-pyrimidinyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5577826.png)

![3-amino-N-phenyl-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B5577837.png)